

Unveiling the Binding Potential: A Comparative Docking Analysis of 2-Acetylhydrazinecarbothioamide Derivatives

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Compound of Interest

Compound Name: 2-Acetylhydrazinecarbothioamide

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A detailed in-silico exploration reveals the binding affinities and interaction patterns of **2-Acetylhydrazinecarbothioamide** and its derivatives against a panel of therapeutically relevant protein targets. This guide provides a comparative analysis of their docking scores, key molecular interactions, and the experimental methodologies employed, offering valuable insights for researchers in drug discovery and development.

Derivatives of **2-Acetylhydrazinecarbothioamide**, a thiosemicarbazide-based scaffold, have demonstrated promising interactions with a variety of protein targets implicated in different disease pathways. This comparative guide synthesizes findings from multiple molecular docking studies to provide a comprehensive overview of their potential as enzyme inhibitors. The analysis covers key targets such as Carbonic Anhydrase II, 15-Lipoxygenase, and bacterial enzymes, highlighting the versatility of this chemical scaffold.

Comparative Binding Affinities

Molecular docking studies have quantified the binding potential of **2-Acetylhydrazinecarbothioamide** derivatives against several key proteins. The binding energies and inhibitory concentrations (IC50) are summarized below, providing a clear comparison of their efficacy against different targets.

Compound Class	Target Protein	PDB ID	Binding Energy (kcal/mol)	IC50 (µM)	Reference Compound
Hydrazine-1-carbothioamides	Bovine Carbonic Anhydrase II (b-CA II)	-	-	Selective Inhibition	Acetazolamide
Hydrazine-1-carbothioamides	15-Lipoxygenase (15-LOX)	-	-	Dual Inhibition	-
Benzimidazole- <i>e</i> -derived N-acylhydrazone derivatives	Carbonic Anhydrase-II	1V9E	-	13.3 ± 1.25 to 17.2 ± 1.24	Acetazolamide (18.6 ± 0.43)
Thiosemicarbazide derivatives	Mycobacterium tuberculosis glutamine synthetase (MtGS)	-	-	MIC: 7.81–31.25 µg/mL	-
N-(pyridin-2-yl)hydrazinecarbothioamide	S. aureus target	-	-	-	-

Insights from Molecular Interactions

Docking simulations have elucidated the specific molecular interactions responsible for the observed binding affinities. For instance, in the active site of bovine Carbonic Anhydrase II, potent hydrazine-1-carbothioamide inhibitors were found to form crucial hydrogen bonds with amino acid residues such as Asn61 and His63.^[1] These interactions, with bond lengths of 2.3 and 2.8 angstroms respectively, are critical for stabilizing the ligand-protein complex. Furthermore, a water molecule was observed to bridge the inhibitor with Asn66 and Gln91, further anchoring the compound in the active site.^[1]

Similarly, for the benzimidazole-derived N-acylhydrazone inhibitors of Carbonic Anhydrase-II, docking studies revealed key binding interactions within the enzyme's active site that supported the experimental inhibition data.^[2] The ability of these compounds to establish a network of hydrogen bonds and hydrophobic interactions contributes to their inhibitory potency.

Experimental Protocols

The molecular docking studies cited in this guide employed robust and validated computational methodologies to predict the binding modes and affinities of the **2-Acetylhydrazinecarbothioamide** derivatives.

Molecular Docking of Hydrazine-1-carbothioamides with b-CA II and 15-LOX

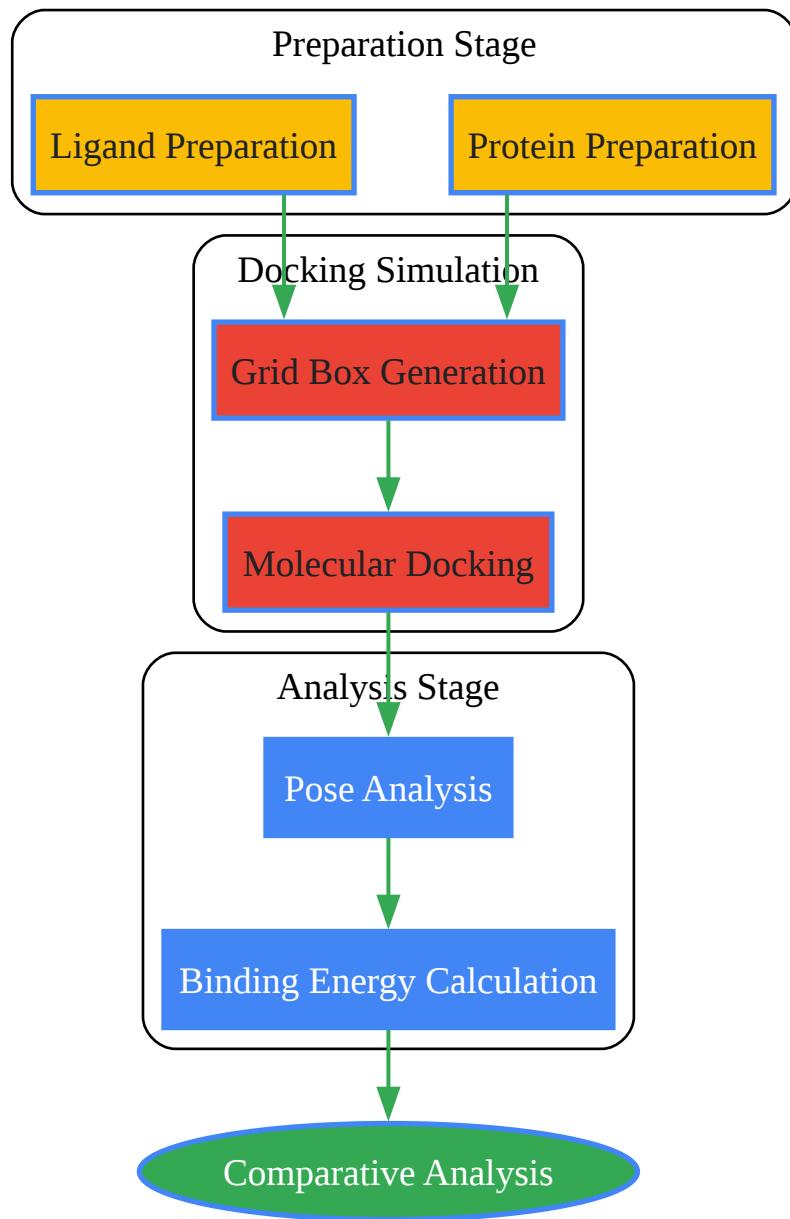
The in-silico analysis of hydrazine-1-carbothioamides was performed to understand their binding interactions with bovine Carbonic Anhydrase II (b-CA II) and 15-Lipoxygenase (15-LOX). The primary aim was to correlate the docking scores and binding poses with the experimentally determined inhibitory activities. The specific software and force fields used were not detailed in the provided information, but standard molecular docking protocols were likely followed, involving protein preparation, ligand preparation, grid generation around the active site, and the docking run itself, followed by analysis of the resulting poses.^[1]

Docking of Benzimidazole-Derived N-Acylhydrazones against Carbonic Anhydrase-II

For the benzimidazole-derived N-acylhydrazones, molecular docking studies were conducted to investigate their mechanism of inhibition against Carbonic Anhydrase-II. The crystal structure of bovine carbonic anhydrase-II (PDB ID: 1V9E) was utilized for these simulations.^[2] The docking protocol involved preparing the protein by removing water molecules and adding polar hydrogens, followed by defining the active site based on the co-crystallized ligand. The ligands were then docked into this active site to predict their binding conformations and interaction patterns.^[2]

Visualizing the Workflow

To illustrate the typical process followed in these comparative docking studies, the following workflow diagram was generated using the DOT language.



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General workflow for comparative molecular docking studies.

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References

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- 2. Synthesis, Bioactivity Assessment, and Molecular Docking of Non-sulfonamide Benzimidazole-Derived N-Acylhydrazone Scaffolds as Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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